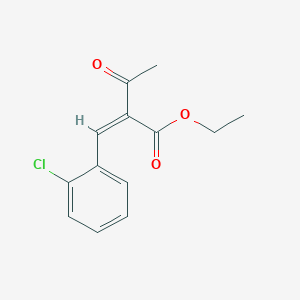
Ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a chlorophenyl group attached to a butanoate ester, with a double bond between the second and third carbon atoms in the butanoate chain. The compound’s structure and functional groups make it an interesting subject for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate typically involves the condensation of ethyl acetoacetate with 2-chlorobenzaldehyde. This reaction is often carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, which facilitates the formation of the enolate ion from ethyl acetoacetate. The enolate ion then reacts with the aldehyde group of 2-chlorobenzaldehyde to form the desired product. The reaction is usually conducted under reflux conditions in an appropriate solvent, such as ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error. Additionally, purification techniques such as recrystallization or column chromatography are used to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.
Medicine: Research into potential pharmaceutical applications, such as anti-inflammatory or antimicrobial agents, is ongoing.
Industry: The compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-chlorobenzylidene)-3-oxobutanoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but common mechanisms include enzyme inhibition or receptor binding, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate can be compared to other similar compounds, such as:
Ethyl (2Z)-2-[(2-bromophenyl)methylidene]-3-oxobutanoate: Similar structure but with a bromine atom instead of chlorine.
Ethyl (2Z)-2-[(2-fluorophenyl)methylidene]-3-oxobutanoate: Similar structure but with a fluorine atom instead of chlorine.
Ethyl (2Z)-2-[(2-methylphenyl)methylidene]-3-oxobutanoate: Similar structure but with a methyl group instead of chlorine.
Conclusion
Ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate is a versatile compound with a range of applications in chemistry, biology, medicine, and industry Its unique structure allows it to participate in various chemical reactions, making it a valuable building block for the synthesis of more complex molecules
Propiedades
Número CAS |
15725-22-1 |
|---|---|
Fórmula molecular |
C12H11ClO3 |
Peso molecular |
252.69 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-[(2-chlorophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C13H13ClO3/c1-3-17-13(16)11(9(2)15)8-10-6-4-5-7-12(10)14/h4-8H,3H2,1-2H3/b11-8- |
Clave InChI |
QXQWIOZONGXWQO-FLIBITNWSA-N |
SMILES |
CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)C |
SMILES isomérico |
CCOC(=O)/C(=C\C1=CC=CC=C1Cl)/C(=O)C |
SMILES canónico |
CCOC(=O)C(=CC1=CC=CC=C1Cl)C(=O)C |
Key on ui other cas no. |
15725-22-1 |
Sinónimos |
(Z)-Methyl 2-(2-chlorobenzylidene)-3-oxobutanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















